REACTION_CXSMILES
|
C([O:4][C:5]1[C:6]([C:28]([CH3:31])([CH3:30])[CH3:29])=[CH:7][C:8]2[O:12][C:11]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][C:9]=2[C:23]=1[C:24]([CH3:27])([CH3:26])[CH3:25])(=O)C.CC(C)([O-])C.[K+]>CCCCCCC>[C:24]([C:23]1[C:9]2[CH2:10][C:11]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[O:12][C:8]=2[CH:7]=[C:6]([C:28]([CH3:29])([CH3:31])[CH3:30])[C:5]=1[OH:4])([CH3:25])([CH3:27])[CH3:26] |f:1.2|
|
Name
|
5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=CC2=C(CC(O2)(CCCCC)CCCCC)C1C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
Further, the mixture was vigorously agitated for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged by a process
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours in an argon atmosphere
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
ADDITION
|
Details
|
by adding 30 mL of 10% hydrochloric acid dropwise
|
Type
|
WAIT
|
Details
|
left
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC2=C1CC(O2)(CCCCC)CCCCC)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |